2-PHENOXYETHYL 5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(pyrrolidin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by its unique structure, which includes a benzofuran core, a phenoxyethyl group, a pyrrolidinylmethyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl 5-hydroxy-2-methyl-4-[(pyrrolidin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: This step involves the etherification of the benzofuran core with phenoxyethanol using a suitable catalyst.
Addition of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a benzofuran intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylate ester, converting it into an alcohol.
Substitution: The phenoxyethyl and pyrrolidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(pyrrolidin-1-yl)methyl]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the pyrrolidinylmethyl group.
2-Phenoxyethyl 5-hydroxy-4-[(pyrrolidin-1-yl)methyl]-1-benzofuran-3-carboxylate: Lacks the methyl group.
Uniqueness
The presence of both the pyrrolidinylmethyl and methyl groups in 2-phenoxyethyl 5-hydroxy-2-methyl-4-[(pyrrolidin-1-yl)methyl]-1-benzofuran-3-carboxylate contributes to its unique chemical properties and potential biological activities. This combination of functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-phenoxyethyl 5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-16-21(23(26)28-14-13-27-17-7-3-2-4-8-17)22-18(15-24-11-5-6-12-24)19(25)9-10-20(22)29-16/h2-4,7-10,25H,5-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABGEYICQSPCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCC3)O)C(=O)OCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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